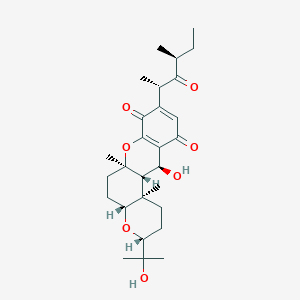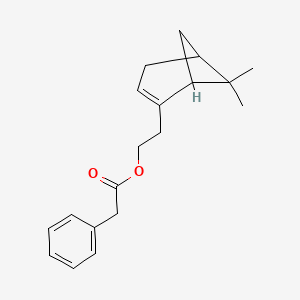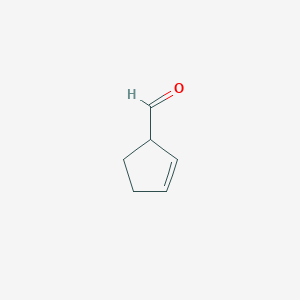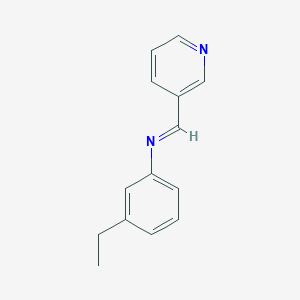
Aluminum molybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum molybdate is a chemical compound with the formula Al₂(MoO₄)₃. It is known for its unique properties and numerous applications in various scientific and industrial fields. This compound is part of the broader group of molybdates, which are anions of molybdenum. This compound typically appears as a grey, metallic solid or powder and is slightly soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum molybdate is typically synthesized via a solid-state reaction. This involves heating aluminum oxide (Al₂O₃) and molybdenum trioxide (MoO₃) at high temperatures. The reaction conditions usually require temperatures around 705°C (1,301°F) .
Industrial Production Methods: Large-scale production of this compound can be achieved through sol-gel synthesis. This method involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is then dried and calcined to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents like hydrogen or carbon monoxide.
Substitution: Can occur with other metal ions in solution, leading to the formation of different molybdate compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state molybdenum compounds, while reduction reactions may yield lower oxidation state products .
Aplicaciones Científicas De Investigación
Aluminum molybdate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its catalytic activity.
Biology: Investigated for its potential use in biological systems, although specific applications are still under research.
Mecanismo De Acción
The mechanism by which aluminum molybdate exerts its effects is primarily through its catalytic properties. It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy required for the reactions. In corrosion inhibition, this compound forms a protective film on the surface of aluminum, preventing further oxidation and corrosion .
Comparación Con Compuestos Similares
- Iron molybdate (Fe₂(MoO₄)₃)
- Chromium molybdate (Cr₂(MoO₄)₃)
- Scandium tungstate (Sc₂(WO₄)₃)
Comparison: Aluminum molybdate is unique due to its low thermal expansion coefficient near room temperature, making it highly suitable for applications requiring thermal stability. Compared to iron and chromium molybdates, this compound has a different crystal structure and thermal properties .
Propiedades
Fórmula molecular |
Al2Mo3O12 |
|---|---|
Peso molecular |
533.8 g/mol |
Nombre IUPAC |
dialuminum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |
Clave InChI |
NKSYNYABFPVRNP-UHFFFAOYSA-N |
SMILES canónico |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)




![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)


![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)




